

# 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

## chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Cat. No.: B581592

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An In-depth Technical Guide to **3-Bromo-5-t-butyl-2-fluorobenzaldehyde**

## Introduction

3-Bromo-5-tert-butyl-2-fluorobenzaldehyde is a substituted aromatic aldehyde with significant potential in various fields of chemical research.[1] Its unique structure, featuring a bromine atom, a fluorine atom, a bulky tert-butyl group, and a reactive aldehyde functional group, makes it a valuable intermediate and building block in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and material science.

## Chemical and Physical Properties

The compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[1] The presence of halogen substituents and a tert-butyl group influences its steric and electronic properties, impacting its reactivity and physical characteristics.[1]

Table 1: Chemical and Physical Properties of **3-Bromo-5-t-butyl-2-fluorobenzaldehyde**

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>12</sub> BrFO	[1][2]
Molecular Weight	259.1 g/mol	[2]
IUPAC Name	3-bromo-5-tert-butyl-2-fluorobenzaldehyde	[2]
CAS Number	1291487-24-5	[1]
Appearance	White to light yellow powder or crystals	[1]
Melting Point	43 °C to 45 °C	[1]
Canonical SMILES	<chem>CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O</chem>	[1][2]
InChI Key	FHFXXKRYZYONFSV-UHFFFAOYSA-N	[2]

## Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of **3-Bromo-5-tert-butyl-2-fluorobenzaldehyde**.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton in the downfield region of 9.5-10.5 ppm, a result of the deshielding effect from the carbonyl group.[1] Signals corresponding to the aromatic protons and the tert-butyl group protons would also be present in their expected regions.
- <sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum provides detailed information about the carbon framework.[1] A distinctive peak for the carbonyl carbon is observed significantly downfield, typically between 190-200 ppm.[1]
- Mass Spectrometry:** Mass spectrometry is used for determining the molecular weight and analyzing fragmentation patterns.[1] The molecular ion peak will exhibit a characteristic

M/M+2 isotope pattern (at m/z 259/261) due to the natural abundance of the bromine isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$ .[\[1\]](#)

Table 2: Key Spectroscopic Data Interpretation

Technique	Feature	Expected Chemical Shift / m/z
$^1\text{H}$ NMR	Aldehydic Proton (CHO)	~9.5 - 10.5 ppm (singlet) <a href="#">[1]</a>
$^{13}\text{C}$ NMR	Carbonyl Carbon (C=O)	~190 - 200 ppm <a href="#">[1]</a>
Mass Spec	Molecular Ion Peak $[\text{M}]^+$	m/z 259/261 (Isotopic pattern for Br) <a href="#">[1]</a>

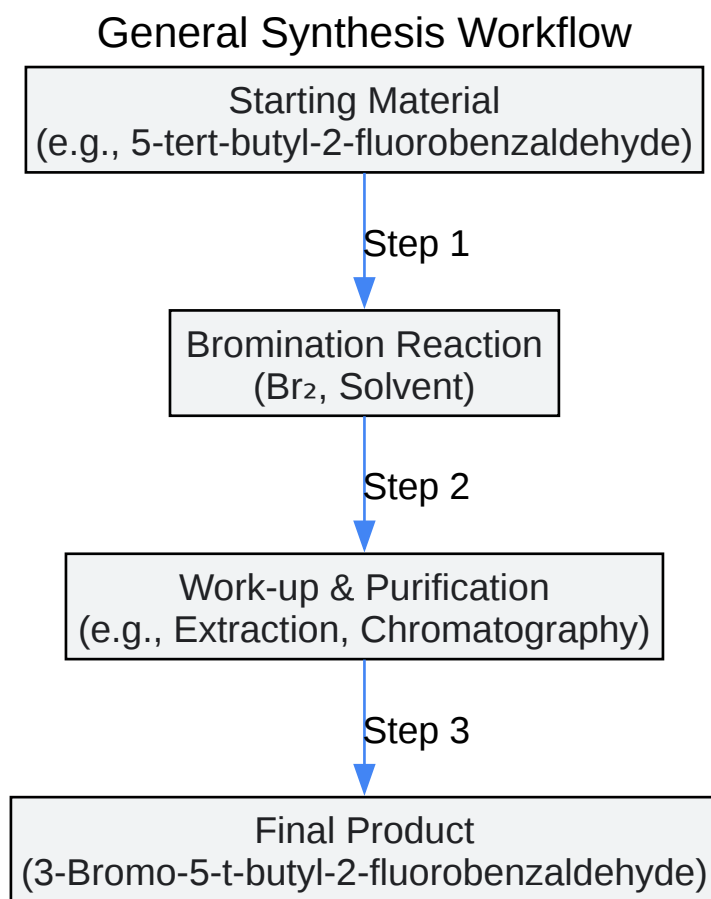
## Synthesis and Reactivity

### Synthesis

The synthesis of **3-Bromo-5-*t*-butyl-2-fluorobenzaldehyde** is a multi-step process that requires precise control to achieve the desired substitution pattern on the benzene ring.[\[1\]](#)

Common strategies include:

- Halogenation: A primary route involves the bromination of a precursor molecule, such as 5-*tert*-butyl-2-fluorobenzaldehyde, using bromine in a suitable solvent.[\[1\]](#)
- Functional Group Interconversion: Standard organic reactions can be employed to transform existing functional groups on a substituted benzene ring to yield the final aldehyde product.  
[\[1\]](#)



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Caption: General workflow for the synthesis of the target compound.

## Reactivity

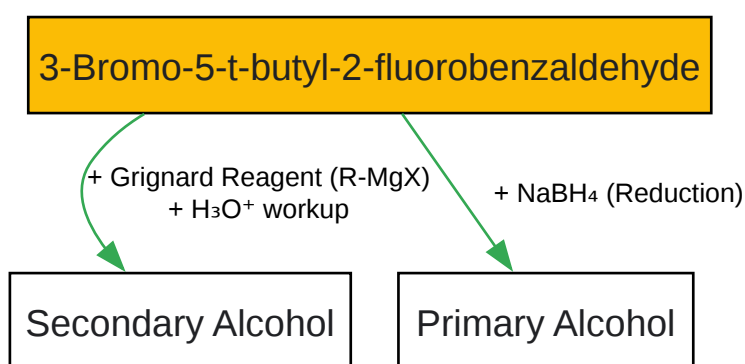
The chemical behavior of this compound is dictated by its functional groups: the aldehyde and the substituted aromatic ring.

- **Aldehyde Group Reactivity:** The aldehyde moiety is a key reactive center.<sup>[2]</sup> It readily undergoes nucleophilic addition reactions with various nucleophiles such as organometallic reagents (e.g., Grignard reagents) and hydrides.<sup>[2]</sup> For example, reduction with sodium borohydride yields the corresponding primary alcohol, (3-bromo-5-t-butyl-2-fluorophenyl)methanol.<sup>[2]</sup>
- **Aromatic Ring Reactivity:** The benzene ring can participate in electrophilic aromatic substitution, although the existing substituents (bromo, fluoro, and tert-butyl groups) will

direct the position of any new substituents and influence the reaction rate.[1]

## Key Reactivity Pathways

### Nucleophilic Addition at Carbonyl



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Caption: Reactivity of the aldehyde group via nucleophilic addition.

## Applications

This compound is a versatile building block with applications in several areas of chemical science.

- **Pharmaceutical Development:** It serves as a key intermediate for synthesizing more complex, biologically active molecules for drug discovery.[1][3] The presence of fluorine is a common feature in many modern pharmaceuticals.[2]
- **Organic Synthesis:** It is used as an intermediate in the synthesis of complex molecules like dihydrobenzoxaboroles.[1]
- **Material Science:** The aromatic functionality makes it suitable for the development of novel polymers and other materials with specific electronic or physical properties.[1][3]

## Safety and Handling

While a specific safety data sheet for **3-Bromo-5-*t*-butyl-2-fluorobenzaldehyde** is not detailed in the provided results, data for structurally similar compounds like 2-Bromo-5-fluorobenzaldehyde and 5-Bromo-2-fluorobenzaldehyde indicate that it should be handled with care. Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.<sup>[4][5][6][7]</sup>

- **Handling:** Use only in a well-ventilated area, preferably under a chemical fume hood.<sup>[4][5]</sup> Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.<sup>[5][7]</sup> Avoid breathing dust and prevent contact with skin and eyes.<sup>[4][6]</sup>
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly sealed container.<sup>[4][5]</sup> It may be air-sensitive and should be stored under an inert atmosphere.<sup>[4][7]</sup>
- **Incompatibilities:** Avoid contact with strong oxidizing agents and strong bases.<sup>[4]</sup>

## Experimental Protocols

### Protocol 1: Synthesis via Bromination of 5-*tert*-butyl-2-fluorobenzaldehyde

This protocol is a representative procedure based on general halogenation methods.<sup>[1]</sup>

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-*tert*-butyl-2-fluorobenzaldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).
- **Cooling:** Cool the reaction mixture to 0-5 °C using an ice bath.
- **Bromination:** Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the stirred reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

- **Work-up:** Transfer the mixture to a separatory funnel. If the solvent is immiscible with water, wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain pure **3-Bromo-5-t-butyl-2-fluorobenzaldehyde**.
- **Characterization:** Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

## Protocol 2: Reduction of Aldehyde to Primary Alcohol

This protocol describes a standard reduction of the aldehyde group.<sup>[2]</sup>

- **Dissolution:** Dissolve **3-Bromo-5-t-butyl-2-fluorobenzaldehyde** (1 equivalent) in an alcoholic solvent such as methanol or ethanol in a round-bottom flask.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Reduction:** Add sodium borohydride (NaBH<sub>4</sub>) (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains low.
- **Reaction:** Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until TLC analysis shows complete consumption of the starting material.
- **Work-up:** Quench the reaction by slowly adding dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure to yield the crude (3-bromo-5-t-butyl-2-fluorophenyl)methanol, which can be further purified if necessary.

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- To cite this document: BenchChem. [3-Bromo-5-t-butyl-2-fluorobenzaldehyde chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581592#3-bromo-5-t-butyl-2-fluorobenzaldehyde-chemical-properties]

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